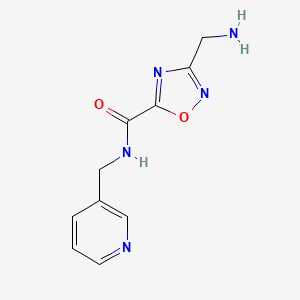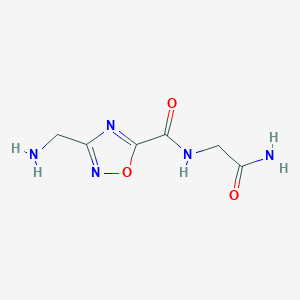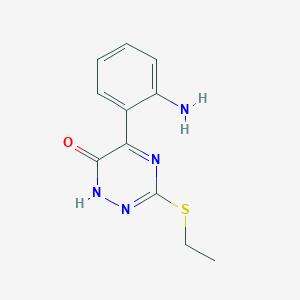
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and potential applications in coordination chemistry due to their ability to act as ligands for metal ions .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the aminoalkylation of the pyrazole ring. For instance, the synthesis of 3,5-dimethyl-4-(ethylamino)methylpyrazole and 3,5-dimethyl-4-(isopropylamino)methylpyrazole was achieved by reacting 3,5-dimethylpyrazole with different amines . Similarly, the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones was reported using a one-pot, three-component method involving dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to be attached to the pyrazole ring. X-ray crystallography is often used to unambiguously determine the structure of these compounds, as seen in the case of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . The pyrazole ring can also form part of a larger ligand system, as in the case of the ligand 1,6-bis(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-2,5-diazahexane, which can coordinate with metal ions to form complex structures .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often related to their coordination with metal ions. For example, the reaction of 3,5-dimethyl-4-aminomethylpyrazole ligands with [RhCl(COD)]2 led to the formation of water-soluble pyrazolate rhodium(I) complexes . The reactivity of these complexes with a CO–H2 mixture resulted in dinuclear pyrazolate-bridged tetracarbonyl compounds . The metal ion-induced disintegration of a pyrazole-containing ligand was observed with zinc ions, leading to the formation of an unprecedented pyrazolato-bridged di-zinc anion .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These compounds are generally soluble in polar solvents such as water, which is significant for their potential applications in aqueous systems . The presence of different functional groups, such as carboxylic acids or esters, can lead to variations in properties like solubility and the ability to form hydrogen bonds or other non-covalent interactions in the solid state .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
Pyrazole derivatives, including those similar to "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine," are recognized for their utility as building blocks in the synthesis of diverse heterocyclic compounds. These derivatives have been utilized to create a variety of heterocyclic frameworks due to their reactivity and versatility. The synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles has been reported, emphasizing the significance of pyrazole derivatives in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Medicinal Chemistry
Pyrazole scaffolds, including "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine," are prominent in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Recent reviews have highlighted the importance of pyrazole derivatives as pharmacophores in drug discovery, showcasing their potential in combinatorial as well as medicinal chemistry (Dar & Shamsuzzaman, 2015).
Environmental Science
In the context of environmental science, amine-functionalized compounds, which may include "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine" derivatives, have been explored for their utility in removing contaminants from water. A study reviewing the application of amine-containing sorbents for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal highlighted the effectiveness of these materials in treating municipal water and wastewater at low concentrations. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been reported to have antimicrobial potential , suggesting that it may interact with bacterial or fungal proteins.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbes.
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGYDKLNJOBMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649281 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
CAS RN |
936940-75-9 |
Source


|
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)


![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)